molecular formula C14H20N2O4 B3116710 Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid CAS No. 219297-13-9

Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid

Cat. No. B3116710
CAS RN: 219297-13-9
M. Wt: 280.32 g/mol
InChI Key: BYTKQINZDKLYGV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound . The compound also contains a butyric acid moiety, which is a carboxylic acid .


Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

Pyridine derivatives have diverse and valuable synthetical, biological, and photophysical properties . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonylation (Boc) protection strategy is pivotal for amine functional groups in synthetic chemistry, especially in peptide synthesis. This method allows for the selective protection of amines, making Boc-protected derivatives highly versatile for further chemical transformations. Heydari et al. (2007) demonstrated an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines, highlighting the importance of Boc derivatives in peptide synthesis and their straightforward deprotection under mild conditions (Heydari et al., 2007).

tert-Butoxycarbonyl Chloride for Introducing N-Boc Groups

Vorbrüggen (2008) discussed the use of tert-butoxycarbonyl chloride for high-yield introduction of the Boc group into hindered amino acids, demonstrating its applicability for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Electrophilic Amination and NH-Boc Transfer

Baburaj and Thambidurai (2012) highlighted the synthesis of terminal Boc-protected hydrazino acids via electrophilic amination using N-Boc-O-tosyl hydroxylamine. This method underscores the utility of Boc protection in synthesizing modified peptides and heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Facile Synthesis of ortho-Halo-Substituted Amino Acids

Heim-Riether (2008) described a method for the regioselective synthesis of halo-substituted aminobutyric acids, further emphasizing the versatility of Boc-protected intermediates in synthesizing structurally diverse amino acids (Heim-Riether, 2008).

Synthesis of Fluorophenyl Butyric Acid Derivatives

Pan et al. (2015) reported the synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine, illustrating the application of Boc protection in the synthesis of fluorophenyl derivatives, which are significant in medicinal chemistry (Pan et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, N-Boc-3-(4-pyridyl)-D-alanine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid” are not found in the retrieved papers, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKQINZDKLYGV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Reactant of Route 3
Reactant of Route 3
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Reactant of Route 4
Reactant of Route 4
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Reactant of Route 5
Reactant of Route 5
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Reactant of Route 6
Reactant of Route 6
Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.